Feruloylputrescine
Overview
Description
Feruloylputrescine is a naturally occurring compound found in various plants, including citrus fruits like grapefruit and orange. It is a conjugate of ferulic acid and putrescine, which are part of the flavonoid biosynthesis pathway. This compound has garnered interest due to its potential antioxidant and anti-inflammatory properties .
Mechanism of Action
Target of Action
Feruloylputrescine is a phenolamide found in citrus plants . Its primary targets are the enzymes monooxygenase (cntA) and reductase (cntB) . These enzymes play a crucial role in the production of trimethylamine, a compound involved in various biological processes .
Mode of Action
This compound interacts with its targets, cntA and cntB, by inhibiting their activity . This inhibition results in a decrease in the production of trimethylamine
Biochemical Pathways
This compound is formed through the decarboxylation of L-Arginine . This process involves the removal of a carboxyl group from L-Arginine, resulting in the formation of this compound . By inhibiting cntA and cntB, this compound affects the biochemical pathway leading to the production of trimethylamine
Pharmacokinetics
It is known that the compound can be extracted from citrus plants
Result of Action
The inhibition of cntA and cntB by this compound leads to a decrease in the production of trimethylamine . This could potentially have various molecular and cellular effects, given the role of trimethylamine in biological processes. For instance, this compound has been suggested for use in cardiovascular diseases research , indicating that it may have effects on heart health.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the extraction of this compound from corn bran or fiber is greatly enhanced by elevated temperatures This suggests that the action, efficacy, and stability of this compound could potentially be influenced by temperature and other environmental conditions
Biochemical Analysis
Biochemical Properties
Feruloylputrescine interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit monooxygenase (cntA) and reductase (cntB), which are involved in the production of trimethylamine . The nature of these interactions involves the suppression of these enzymes, thereby reducing the production of trimethylamine.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of trimethylamine, a compound that has been linked to cardiovascular diseases . This suggests that this compound may play a role in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the enzymes cntA and cntB, thereby reducing the production of trimethylamine
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed through the decarboxylation of L-Arginine
Preparation Methods
Synthetic Routes and Reaction Conditions: Feruloylputrescine can be synthesized through the reaction of ferulic acid with putrescine. The reaction typically involves the activation of the carboxyl group of ferulic acid, followed by its coupling with the amino groups of putrescine. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, such as citrus leaves and fruit. The extraction process includes steps like solvent extraction, ion exchange chromatography, and crystallization to isolate and purify the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, although this is less common.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Feruloylputrescine has a wide range of scientific research applications:
Chemistry: It is studied for its potential as an antioxidant and its role in various chemical reactions.
Biology: Research focuses on its role in plant physiology and its potential health benefits.
Medicine: Studies investigate its anti-inflammatory and antioxidant properties, which may have therapeutic potential.
Industry: It is explored for use in food preservation and as a natural additive in various products.
Comparison with Similar Compounds
Feruloylputrescine is unique due to its specific structure and combination of ferulic acid and putrescine. Similar compounds include:
Caffeoylputrescine: A conjugate of caffeic acid and putrescine.
Coumaroylputrescine: A conjugate of coumaric acid and putrescine.
Sinapoylputrescine: A conjugate of sinapic acid and putrescine.
These compounds share similar biosynthetic pathways and functions but differ in their specific chemical structures and properties .
Properties
IUPAC Name |
(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUVCMKSYKHYLD-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904144 | |
Record name | Feruloylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501-13-3, 91000-11-2 | |
Record name | Feruloylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Feruloylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Feruloylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FERULOYLPUTRESCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HM10B75D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does feruloylputrescine impact trimethylamine (TMA) production?
A1: this compound exhibits strong inhibitory effects on TMA production by suppressing the activity of the cntA/B enzyme, a key enzyme involved in TMA synthesis. []
Q2: Does this compound influence gene expression related to TMA metabolism?
A2: Research indicates that this compound can modulate FMO3 mRNA expression in vitro, further contributing to its regulatory effect on TMA and trimethylamine N-oxide (TMAO). []
Q3: Does this compound directly impact gut microbiota composition in relation to TMA regulation?
A3: Studies suggest that the inhibitory effects of this compound on TMA and TMAO production are independent of changes in gut microbiota composition. []
Q4: How does this compound contribute to plant defense mechanisms?
A4: this compound, along with p-coumaroylputrescine, acts as a direct defense compound against herbivores in rice and other plants. It deters herbivores like the brown planthopper by reducing their survival rates. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol. [, ]
Q6: What spectroscopic techniques are used to identify and characterize this compound?
A6: Common spectroscopic methods for analyzing this compound include LC/MS (Q-TOF), NMR, and HPLC-ESI-MSn. These techniques help identify, characterize, and quantify this compound in various samples. [, ]
Q7: How does light exposure affect the stability of this compound in citrus juices?
A7: Exposure to light can induce isomerization of this compound in citrus juices. The naturally occurring trans-feruloylputrescine isomerizes to cis-feruloylputrescine upon light exposure, which can be used as an indicator for light exposure in citrus products. []
Q8: Is the isomerization of this compound in citrus juices reversible?
A8: Yes, the isomerization between trans-feruloylputrescine and cis-feruloylputrescine is reversible. []
Q9: Does this compound exhibit inhibitory activity against any enzymes?
A9: this compound, along with N-p-coumaroyl-N’-feruloylputrescine, acts as an α-glucosidase inhibitor. [, ]
A9: Currently, there is limited publicly available research on the application of computational chemistry and modeling specifically for this compound.
Q10: What structural features of this compound and related compounds contribute to α-glucosidase inhibitory activity?
A11: The hydroxyl group on the feruloyl moiety is crucial for the inhibitory activity of bisamide alkaloids like this compound against α-glucosidase. Redox potential does not seem to play a significant role. [, ]
A10: Currently, there is limited publicly available research on specific formulation strategies for this compound.
A10: As of now, specific SHE regulations regarding this compound are not readily available in the provided research articles.
A10: Further research is needed to determine the specific ADME properties and in vivo activity of this compound.
Q11: What is the effect of this compound on melanogenesis?
A15: this compound, along with N,N′-dicoumaroylputrescine and N-p-coumaroyl-N′-feruloylputrescine, demonstrates antimelanogenic activity by reducing melanin content in murine B16 melanoma cells. []
Q12: Has the efficacy of this compound-containing cream been tested in clinical trials for skin pigmentation?
A17: Yes, a cream containing 0.1% corn bran extract (CBE) rich in this compound and related compounds significantly reduced skin pigmentation in clinical trials without causing irritation. []
A12: Further investigation is required to understand the potential for resistance development and cross-resistance with other compounds.
A12: More research is needed to establish a comprehensive toxicological profile and assess the long-term safety of this compound.
A12: Targeted drug delivery strategies for this compound are currently not extensively explored in the available research.
A12: Research on biomarkers for predicting this compound efficacy or monitoring treatment response is currently limited.
Q13: Apart from spectroscopic techniques, are there other methods for analyzing this compound?
A22: Yes, stable isotope labeling combined with LC-MS detection is a valuable tool for analyzing the metabolic flux of this compound and related compounds in plant tissues. []
A13: The provided research does not offer detailed information on the environmental impact or degradation pathways of this compound.
A13: Data on the dissolution rate and solubility of this compound in various media is currently limited in the available research.
A13: While various analytical methods are mentioned, specific validation details for these methods are not extensively discussed in the provided articles.
A13: Information regarding specific quality control measures for this compound during development, manufacturing, and distribution is not readily available in the provided research.
A13: The potential of this compound to induce an immune response and related mitigation strategies require further research.
A13: Interactions between this compound and drug transporters are not extensively studied in the available research.
A13: Research on the potential of this compound to induce or inhibit drug-metabolizing enzymes is limited.
A13: Further studies are needed to assess the biocompatibility and biodegradability of this compound.
A13: The research primarily focuses on this compound, and comparisons with potential alternatives or substitutes are not extensively discussed.
A13: Specific strategies for recycling this compound or managing its waste are not elaborated upon in the research.
A13: Information on specific research infrastructure and resources dedicated to this compound research is not readily available in the provided articles.
Q14: When was this compound first isolated and identified?
A34: this compound was first isolated and identified from citrus leaves and fruit. []
Q15: What is the significance of this compound and p-coumaroyl-feruloylputrescine in maize kernels?
A35: Dithis compound and p-coumaroyl-feruloylputrescine are identified as abundant polyamine conjugates in lipid extracts of maize kernels. []
Q16: How does the study of this compound contribute to understanding plant-microbe interactions?
A36: Research on this compound reveals its potential role as a signaling molecule in plant-microbe interactions. It highlights the complex interplay between plant metabolism and microbial associations, particularly in the context of beneficial rhizobacteria. [, ]
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